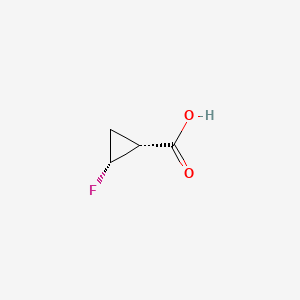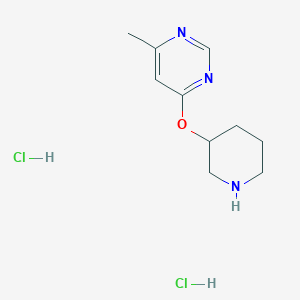
4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Approaches : The development of new synthesis methodologies for pyrimidine derivatives has been a focus, highlighting the importance of these compounds in various research applications. A practical synthesis process for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrates innovative approaches to obtaining pyrimidine compounds efficiently (Zhang et al., 2009).
Molecular Dynamics and Quantum Chemical Studies : Investigations into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron provide insights into the chemical and physical interactions of these molecules at the atomic level, demonstrating their potential in material science applications (Kaya et al., 2016).
Pharmacological Properties
Antiemetic Agents : Research into pyrimidine derivatives has identified compounds with significant pharmacological profiles, including antiemetic, tranquilizing, and analgesic properties, showcasing their potential in therapeutic applications (Mattioda et al., 1975).
DNA Adduct Mapping : The use of pyrimidine compounds in mapping DNA adducts at nucleotide resolution highlights their utility in genetic and molecular biology studies, providing a method for in vivo mapping of DNA adducts, crucial for understanding UV-induced mutagenesis and its inhibition by transcription factor binding (Pfeifer et al., 1991).
Propriétés
IUPAC Name |
4-methyl-6-piperidin-3-yloxypyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGWLZJOWMPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)
![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)
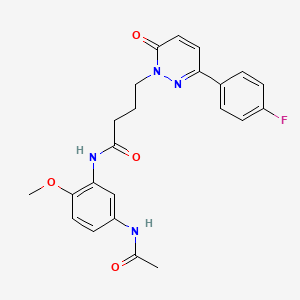
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)
![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2640960.png)
![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)

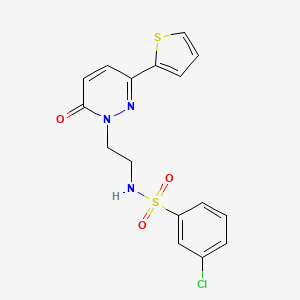
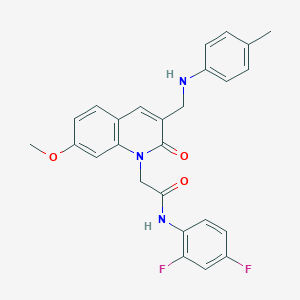
![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)
